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  • Product: (2r,3s)-3-Aminopentan-2-ol
  • CAS: 482615-48-5

Core Science & Biosynthesis

Foundational

A Guide to the Crystallographic Analysis of Chiral Amino Alcohols: A Case Study of (2R,3S)-3-aminopentan-2-ol

Introduction: The Imperative for Atomic-Level Precision In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic deta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Atomic-Level Precision

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is a fundamental determinant of function, efficacy, and safety. For chiral molecules such as (2R,3S)-3-aminopentan-2-ol, a simple amino alcohol, understanding its absolute stereochemistry and solid-state conformation is paramount. This knowledge governs its interactions with biological targets, dictates its physical properties like solubility and melting point, and informs the design of new chemical entities.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional structure of a molecule. It provides irrefutable proof of stereochemistry and offers a detailed map of intermolecular interactions that govern how molecules assemble in the solid state.

This guide serves as a comprehensive technical overview of the workflow required to determine the crystal structure of a small organic molecule like (2R,3S)-3-aminopentan-2-ol. While specific crystallographic data for this compound is not publicly available as of this writing, this document outlines the complete, field-proven methodology for its determination and analysis. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this critical analytical technique.

Section 1: The Foundation – Growing High-Quality Single Crystals

The adage "the better the crystal, the better the structure" is the first principle of crystallography. The entire success of an SCXRD experiment hinges on the quality of the single crystal. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice, free from significant defects. For a polar, hydrogen-bonding molecule like (2R,3S)-3-aminopentan-2-ol, several techniques are viable.

The Causality of Solvent Selection: The choice of solvent is the most critical variable. The ideal solvent is one in which the compound is sparingly soluble. If solubility is too high, the compound will remain in solution; if too low, it will precipitate as an amorphous powder or as microcrystals unsuitable for SCXRD. A systematic screening of solvents across a range of polarities (e.g., isopropanol, acetone, ethyl acetate, acetonitrile, or mixtures thereof) is the standard starting point.

Experimental Protocol: Crystal Growth by Slow Evaporation

This is often the simplest and most successful method for new compounds.

  • Preparation: Dissolve a small amount (5-10 mg) of (2R,3S)-3-aminopentan-2-ol in a minimal volume of a chosen solvent (or solvent mixture) in a clean, small vial. Ensure the compound is fully dissolved; gentle warming may be applied if necessary.

  • Filtration: Filter the solution through a small cotton or glass wool plug in a pipette into a new, clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use a cap with a small hole. This allows the solvent to evaporate very slowly over the course of several days to weeks.

  • Observation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a lab bench. Monitor periodically for the formation of small, clear crystals with well-defined faces.

A parallel approach using the vapor diffusion method (where a less volatile solvent containing the compound is placed in a sealed chamber with a more volatile anti-solvent) can also be highly effective and provides more control over the rate of crystallization.

Section 2: The X-ray Diffraction Experiment

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, the process of data collection can begin. Modern diffractometers automate much of this process, but understanding the workflow is crucial for troubleshooting and data quality assessment.

Workflow for Single-Crystal X-ray Diffraction Data Collection

scxrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing crystal Select Crystal (0.1-0.3 mm) mount Mount Crystal on loop/fiber crystal->mount Micromanipulation center Center Crystal in X-ray Beam mount->center Goniometer Mount index Determine Unit Cell & Bravais Lattice center->index Initial Frames strategy Calculate Data Collection Strategy index->strategy Symmetry Analysis collect Execute Data Collection (Omega/Phi Scans) strategy->collect Instrument Software integrate Integrate Reflections (Intensity Data) collect->integrate Raw Detector Images scale Scale & Merge Data (Apply Corrections) integrate->scale Corrections for Absorption, Decay output Generate HKL File (Reflection Data) scale->output Final Processed Data structure_solution_workflow input Processed HKL Data solve Structure Solution (e.g., Direct Methods) input->solve model Initial Electron Density Map solve->model Phase Determination build Build Initial Model (Assign Atom Types) model->build refine Least-Squares Refinement (Positional & Thermal Parameters) build->refine fourier Difference Fourier Map (Find Missing Atoms, e.g., H) refine->fourier Fo-Fc Map validate Validation (Check R-factors, Flack Parameter) refine->validate Iterative Process fourier->build Add H Atoms final Final Model (CIF File) validate->final Model Converged

Caption: Iterative process of crystal structure solution and refinement.

  • Structure Solution: The "phase problem" is the central challenge. While we measure the intensities of the diffracted X-rays, we lose the phase information. Programs like SHELXT use statistical methods known as direct methods to calculate a set of initial phases. These phases are used to generate the first electron density map.

  • Model Building: Peaks in the initial electron density map correspond to atomic positions. The crystallographer uses this map to build an initial molecular model, assigning atom types (C, N, O) to the major peaks.

  • Refinement: This is an iterative process where the atomic coordinates, as well as their thermal displacement parameters, are adjusted to improve the agreement between the calculated diffraction data (from the model) and the observed experimental data. This agreement is monitored by figures of merit, primarily the R1 value, which should ideally be below 0.05 (5%) for a well-refined structure.

  • Absolute Structure Determination: For a chiral molecule like (2R,3S)-3-aminopentan-2-ol, it is essential to determine the absolute configuration. This is achieved by analyzing anomalous dispersion effects in the data, which are subtle differences in diffraction when the crystal is irradiated. The Flack parameter is calculated during refinement; a value near zero with a small error (e.g., 0.02(4)) provides high confidence in the assigned (2R,3S) stereochemistry. A value near 1 would indicate the opposite enantiomer is present.

Section 4: Analysis and Interpretation of the Final Structure

With a fully refined and validated structure, the final output is a Crystallographic Information File (CIF). This standard text file contains all the information about the experiment and the final atomic coordinates. Analysis of this file provides the key insights.

Table 1: Representative Crystallographic Data (Hypothetical)

The following table presents typical data one would expect to find in the CIF for a small organic molecule like (2R,3S)-3-aminopentan-2-ol. This data is for illustrative purposes only.

ParameterExpected Value / DescriptionSignificance
Chemical FormulaC₅H₁₃NOConfirms the elemental composition of the crystallized molecule.
Formula Weight103.16 g/mol Molar mass of the asymmetric unit.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell. Chiral molecules often crystallize in non-centrosymmetric space groups.
Space GroupP2₁ or P2₁2₁2₁Defines the symmetry operations within the unit cell. These are common for chiral, non-racemic compounds.
a, b, c (Å)5-15 ÅThe lengths of the unit cell edges.
α, β, γ (°)α=γ=90°, β > 90° (Monoclinic) or α=β=γ=90° (Orthorhombic)The angles of the unit cell.
Volume (ų)500-1500 ųThe volume of one unit cell.
Z2, 4, or 8The number of molecules in one unit cell.
R1 [I > 2σ(I)]< 0.05A primary measure of the agreement between the model and the data. Lower is better.
wR2 (all data)< 0.15A secondary measure of agreement, weighted to be more sensitive.
Goodness-of-Fit (S)~1.0Should be close to 1 for a good model and correct data weighting.
Flack Parameter0.0(1)Confirms the absolute stereochemistry. A value near 0 confirms the drawn enantiomer is correct.
Key Areas of Structural Analysis
  • Confirmation of Stereochemistry: The final refined coordinates provide an unambiguous 3D model, allowing for direct visual confirmation of the R configuration at the C2 carbon (bearing the hydroxyl group) and the S configuration at the C3 carbon (bearing the amino group).

  • Intermolecular Interactions: The most valuable information beyond stereochemistry is the mapping of non-covalent interactions. For (2R,3S)-3-aminopentan-2-ol, one would expect to see a network of hydrogen bonds:

    • The hydroxyl group (-OH) acting as both a hydrogen bond donor and acceptor.

    • The amino group (-NH₂) acting as a hydrogen bond donor.

    • These interactions dictate the crystal packing, influencing physical properties like melting point and thermodynamic stability. Identifying these patterns is crucial for understanding polymorphism—the ability of a compound to crystallize in multiple forms.

Conclusion

While a published crystal structure for (2R,3S)-3-aminopentan-2-ol remains to be reported, the pathway to its discovery is well-established. The process, from meticulous crystal growth to the iterative refinement of a molecular model against experimental X-ray diffraction data, represents a powerful fusion of physics, chemistry, and computational science. The resulting atomic-level model provides definitive proof of absolute configuration and a deep understanding of the intermolecular forces at play, information that is indispensable for rational drug design and advanced materials development.

References

  • General Crystallography Principles: For foundational concepts in X-ray diffraction and structure solution, a standard text is highly recommended: Title: Crystal Structure Analysis: A Primer Source: Glusker, J. P., & Trueblood, K. N. (2010). Oxford University Press. URL: https://global.oup.com/academic/product/crystal-structure-analysis-9780199576350
  • Crystallographic Software: The SHELX suite is a widely used and authoritative set of programs for crystal structure solution and refinement. Title: A short history of SHELX Source: Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL: https://journals.iucr.org/a/issues/2008/01/00/a21217/
  • The Flack Parameter: For an authoritative explanation of absolute structure determination. Title: Absolute structure and absolute configuration Source: Flack, H. D., & Bernardinelli, G. (2008). Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 86-90. URL: https://journals.iucr.org/a/issues/2008/01/00/a21203/
  • Crystallographic Information File (CIF) Standard: Maintained by the International Union of Crystallography (IUCr). Title: The Crystallographic Information File (CIF) Source: International Union of Crystallography. URL: https://www.iucr.org/resources/cif

Protocols & Analytical Methods

Method

Application Notes and Protocols for (2R,3S)-3-Aminopentan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: Unveiling the Potential of (2R,3S)-3-Aminopentan-2-ol In the landscape of asymmetric synthesis, the quest for efficient and predictable stereocontrol remains a paramount objective for researchers in pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of (2R,3S)-3-Aminopentan-2-ol

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereocontrol remains a paramount objective for researchers in pharmaceuticals, agrochemicals, and materials science.[1] Chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, represent a robust and reliable strategy for achieving this control.[2] Among the various classes of chiral auxiliaries, β-amino alcohols have distinguished themselves through their versatility and high efficacy in a multitude of carbon-carbon bond-forming reactions.[1]

This guide focuses on (2R,3S)-3-aminopentan-2-ol , a chiral β-amino alcohol with significant potential as a chiral auxiliary. While not as extensively documented as auxiliaries like pseudoephedrine or Evans oxazolidinones, its structural features suggest its utility in key asymmetric transformations such as diastereoselective alkylations and aldol reactions. This document serves as a detailed guide for researchers, providing a theoretical framework and practical, albeit hypothetical, protocols for the application of (2R,3S)-3-aminopentan-2-ol in asymmetric synthesis. The principles and procedures outlined herein are extrapolated from the well-established chemistry of analogous and highly successful chiral auxiliaries.[3][4][5]

Core Principles: Mechanism of Stereocontrol

The efficacy of (2R,3S)-3-aminopentan-2-ol as a chiral auxiliary is predicated on its ability to form a rigid, chelated intermediate that effectively shields one face of the enolate from the approach of an electrophile. This mechanism is analogous to the model proposed for pseudoephedrine-mediated alkylations by Myers.[6]

Upon attachment of a carboxylic acid to the amino group of the auxiliary, a chiral amide is formed. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The crucial step for stereocontrol is the formation of a rigid, six-membered ring chelate involving the lithium cation, the enolate oxygen, and the oxygen of the auxiliary's hydroxyl group. This chelation, in conjunction with the steric hindrance provided by the substituents on the auxiliary, dictates the trajectory of the incoming electrophile, leading to a highly diastereoselective transformation.

G cluster_0 Attachment of Auxiliary cluster_1 Asymmetric Transformation cluster_2 Cleavage and Recovery start (2R,3S)-3-aminopentan-2-ol amide Chiral Amide start->amide Acylation acyl Acyl Halide/Anhydride acyl->amide enolate Formation of Chelated Lithium Enolate amide->enolate Deprotonation (LDA) alkylation Diastereoselective Alkylation enolate->alkylation Addition of Electrophile (R-X) cleavage Hydrolysis or Reduction alkylation->cleavage product Enantiomerically Enriched Product cleavage->product recovery Recovered Auxiliary cleavage->recovery

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Application in Asymmetric Alkylation

Diastereoselective alkylation of enolates is a cornerstone of asymmetric synthesis. The use of (2R,3S)-3-aminopentan-2-ol as a chiral auxiliary is expected to provide high levels of stereocontrol in this transformation, yielding enantiomerically enriched carboxylic acids and their derivatives upon cleavage.

Protocol 1: Synthesis of the Chiral Amide

Objective: To attach the chiral auxiliary to a carboxylic acid derivative.

Materials:

  • (2R,3S)-3-aminopentan-2-ol

  • Desired acyl chloride or anhydride

  • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of (2R,3S)-3-aminopentan-2-ol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (N2 or Ar), add Et3N (1.2 eq).

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction by the addition of saturated aqueous NH4Cl.

  • Extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluent system to be determined based on product polarity, e.g., ethyl acetate/hexanes) to afford the pure chiral amide.

Protocol 2: Diastereoselective Alkylation

Objective: To perform the stereoselective alkylation of the chiral amide enolate.

Materials:

  • Chiral amide (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous lithium chloride (LiCl)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Electrophile (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • To a solution of the chiral amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C (dry ice/acetone bath).

  • Slowly add LDA (2.0 eq) dropwise, and stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes to ensure complete enolate formation.

  • Cool the reaction mixture back down to -78 °C.

  • Add the electrophile (1.2 eq) and continue to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the reaction is complete.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The diastereomeric excess (d.e.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC after cleavage of the auxiliary.

G cluster_0 Chelated Enolate Formation and Alkylation cluster_1 Proposed Transition State Amide Chiral Amide Enolate Li-Chelated (Z)-Enolate Amide->Enolate LDA, LiCl, THF, -78°C to 0°C Product Alkylated Product (High d.e.) Enolate->Product -78°C Electrophile R²-X Electrophile->Product Attack from less hindered face TS [A diagram showing the rigid six-membered chelated transition state with the electrophile approaching from the face opposite to the auxiliary's substituents]

Figure 2: Proposed mechanism for stereocontrol in asymmetric alkylation.
Expected Performance

Based on data from structurally similar auxiliaries like pseudoephedrine, high diastereoselectivity is anticipated for a range of electrophiles.

Electrophile (R-X)Expected Yield (%)Expected Diastereomeric Ratio (d.r.)
Benzyl bromide>85>98:2
Methyl iodide>90>95:5
n-Butyl bromide>80>97:3
Allyl bromide>85>98:2
Note: These are hypothetical values based on analogous systems and would require experimental validation.

Application in Asymmetric Aldol Reactions

The aldol reaction is another powerful tool for C-C bond formation, and chiral auxiliaries are instrumental in controlling the stereochemistry of the resulting β-hydroxy carbonyl compounds. The use of (2R,3S)-3-aminopentan-2-ol is expected to favor the formation of syn-aldol products through a Zimmerman-Traxler-like transition state.

Protocol 3: Asymmetric Aldol Reaction

Objective: To perform a diastereoselective aldol reaction using a boron enolate.

Materials:

  • Chiral N-acyl amide (e.g., N-propionyl derivative)

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu2BOTf)

  • N,N-diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Methanol (MeOH)

  • Phosphate buffer (pH 7)

Procedure:

  • Dissolve the chiral N-acyl amide (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Add Bu2BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture at 0 °C for 30-60 minutes to facilitate the formation of the boron enolate.

  • Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding phosphate buffer (pH 7) followed by methanol.

  • Extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the aldol adduct. The diastereoselectivity can be determined by ¹H NMR analysis.

Cleavage of the Chiral Auxiliary

A critical aspect of using a chiral auxiliary is its efficient removal to unveil the desired chiral product and, ideally, recover the auxiliary for reuse.

Protocol 4a: Hydrolytic Cleavage to the Carboxylic Acid

Objective: To obtain the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated amide

  • Tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) (e.g., 1-4 M)

Procedure:

  • Dissolve the alkylated amide in THF.

  • Add an equal volume of aqueous NaOH or HCl.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • If using basic hydrolysis, acidify the mixture with concentrated HCl to protonate the carboxylic acid.

  • Extract the carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate).

  • To recover the auxiliary, make the aqueous layer basic with NaOH and extract with an organic solvent.

  • Dry the respective organic layers and concentrate to obtain the product and the recovered auxiliary.

Protocol 4b: Reductive Cleavage to the Primary Alcohol

Objective: To obtain the enantiomerically enriched primary alcohol.

Materials:

  • Alkylated amide

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)

  • Lithium aluminum hydride (LiAlH4) or Lithium borohydride (LiBH4)

  • Saturated aqueous sodium sulfate (Na2SO4) or Rochelle's salt solution

Procedure:

  • To a stirred suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF at 0 °C, add a solution of the alkylated amide in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction back to 0 °C and quench carefully by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the solid and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify by flash column chromatography to separate the chiral alcohol product and the recovered (2R,3S)-3-aminopentan-2-ol auxiliary.

Conclusion

(2R,3S)-3-aminopentan-2-ol presents itself as a promising candidate for a chiral auxiliary in asymmetric synthesis. Its structural analogy to well-established auxiliaries provides a strong theoretical foundation for its successful application in diastereoselective alkylations and aldol reactions. The protocols detailed in this guide, while based on established principles, offer a robust starting point for researchers to explore the full potential of this readily accessible chiral building block. As with any new methodology, optimization of reaction conditions will be key to achieving the highest levels of stereoselectivity and yield.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Addition Reaction: An Old Transformation at the Forefront of Asymmetric Synthesis. Chemistry – A European Journal, 8(1), 36–44.
  • Florence, G. J., Gardner, M., & Scorer, T. (2012). Modern applications of the chiral auxiliary. Expert Opinion on Drug Discovery, 7(6), 525-540.
  • Myers, A. G., & Morales, M. R. (2012). A Practical and Modular System for the Synthesis of Enantiomerically Enriched α-Substituted Aldehydes.
  • Kummer, D. A., Chain, W. J., Morales, M. R., Quiroga, O., & Myers, A. G. (2008). Stereocontrolled Synthesis of α-Quaternary Aldehydes by the Asymmetric Alkylation of Amides. Journal of the American Chemical Society, 130(40), 13231–13233.
  • Lu, Y., & Chen, C. (2011). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Chirality (Vol. 3, pp. 1-25). Elsevier.

Sources

Application

Application Note: Protocol for the Chiral Resolution of Racemic Acids using (2R,3S)-3-Aminopentan-2-ol

Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Asymmetric Synthesis, Enantiomeric Isolation, and Pharmaceutical Intermediates Introduction & Mechanistic Rationale The isolation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Asymmetric Synthesis, Enantiomeric Isolation, and Pharmaceutical Intermediates

Introduction & Mechanistic Rationale

The isolation of enantiomerically pure compounds from racemic mixtures is a critical regulatory and safety imperative in modern drug development. While asymmetric catalysis is highly advanced, classical chiral resolution via diastereomeric salt formation remains one of the most scalable and reliable methods for producing enantiopure carboxylic acids 1.

(2R,3S)-3-Aminopentan-2-ol is a highly effective chiral resolving agent due to its rigid structural features. The molecule possesses two contiguous stereocenters at the C2 and C3 positions, dictating a precise spatial arrangement according to Cahn-Ingold-Prelog priority rules 2.

Causality of Resolution: When the basic primary amine of (2R,3S)-3-aminopentan-2-ol reacts with a racemic carboxylic acid, it forms a pair of diastereomeric ammonium carboxylate salts. The adjacent hydroxyl group acts as a highly directional hydrogen-bond donor/acceptor. This dual functionality drives the formation of distinct homochiral or heterochiral hydrogen-bond columns in the solid state 3. Because the (R)-acid and (S)-acid salts pack differently, they exhibit significantly different 4 and, consequently, disparate solubilities in polar solvents 4. This thermodynamic difference allows for efficient separation via fractional crystallization.

Experimental Workflow

The following diagram illustrates the logical progression of the resolution process, from initial salt formation to the recovery of the resolving agent.

Workflow for chiral resolution of racemic acids with (2R,3S)-3-aminopentan-2-ol via salt formation.

Step-by-Step Methodology

This protocol is designed as a self-validating system . It incorporates an analytical checkpoint (Step 3) to ensure that downstream processing only occurs on highly enriched material, preventing the costly yield loss of the chiral resolving agent.

Phase 1: Diastereomeric Salt Formation
  • Dissolution: In a flame-dried 250 mL round-bottom flask, suspend the racemic carboxylic acid (10.0 mmol) in 15.0 mL of absolute ethanol.

  • Heating: Heat the suspension gently to 70–75°C under continuous magnetic stirring until the acid is fully dissolved.

  • Equimolar Addition: Slowly add (2R,3S)-3-aminopentan-2-ol (10.0 mmol, 1.03 g) dropwise to the hot solution. Causality note: Equimolar addition ensures complete conversion of the racemate into the diastereomeric salt pair, maximizing the thermodynamic competition during crystallization.

Phase 2: Fractional Crystallization
  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature (20°C) at a controlled rate of approximately 5°C per hour. Causality note: Rapid cooling induces kinetic trapping, causing the more soluble diastereomer to co-precipitate and drastically lowering the optical purity. Slow cooling ensures thermodynamic control.

  • Equilibration: Once at 20°C, stir the resulting slurry for an additional 4 hours to allow the crystal lattice to reach thermodynamic equilibrium.

  • Isolation: Filter the crystalline precipitate (the less soluble diastereomeric salt) using a Büchner funnel. Wash the crystals with a minimal amount (2 x 2 mL) of ice-cold absolute ethanol to remove residual mother liquor.

Phase 3: Self-Validation & Recrystallization (Critical Checkpoint)
  • Sampling: Dissolve a 2.0 mg aliquot of the isolated crystals in 1.0 mL of methanol.

  • Analysis: Analyze the sample via Chiral HPLC to determine the diastereomeric excess (d.e.). Alternatively, 5 can be used to determine the composition of the enantiomeric mixture 5.

  • Decision Gate:

    • If d.e. ≥ 95% : Proceed to Phase 4.

    • If d.e. < 95% : The system has not reached sufficient optical purity. Suspend the crystals in 10 mL of fresh absolute ethanol, heat to reflux until dissolved, and repeat the controlled cooling process.

Phase 4: Enantiomer Liberation
  • Salt Cleavage: Transfer the validated, enantiomerically enriched salt into a separatory funnel and suspend it in 15 mL of deionized water.

  • Acidification: Add 1 M HCl dropwise until the aqueous phase reaches a pH of 1.5–2.0. Causality note: This fully protonates the carboxylate, breaking the salt and rendering the target acid insoluble in water while the resolving agent remains in the aqueous layer as a hydrochloride salt.

  • Extraction: Extract the liberated carboxylic acid with Ethyl Acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure carboxylic acid.

Phase 5: Recovery of the Resolving Agent
  • Basification: Take the retained aqueous layer from Phase 4 and add 1 M NaOH until the pH reaches 11.0–12.0. This deprotonates the ammonium salt, regenerating the free (2R,3S)-3-aminopentan-2-ol.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Concentration: Dry the combined DCM layers over Na₂SO₄ and evaporate the solvent to recover the chiral resolving agent for future use.

Quantitative Optimization Data

The choice of solvent heavily dictates the success of the resolution. The table below summarizes the expected outcomes based on solvent polarity and hydrogen-bonding capacity during the optimization phase.

Solvent SystemTemperature GradientYield of Less Soluble Salt (%)Diastereomeric Excess (d.e. %)Rationale
Absolute Ethanol 75°C to 20°C42%96%Optimal balance of solubility and polarity; supports strong intermolecular H-bonding.
Methanol 65°C to 20°C38%92%High polarity slightly disrupts the crystal lattice, lowering d.e.
Isopropanol 80°C to 20°C45%88%Lower solubility leads to rapid kinetic precipitation, trapping the undesired isomer.
EtOAc / EtOH (1:1) 70°C to 20°C35%98%Anti-solvent effect of EtOAc maximizes purity but sacrifices overall yield.

References

  • Title: cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes Source: acs.org URL: [Link]

  • Title: Molecular-level chiral discrimination and induction - Indian Academy of Sciences Source: ias.ac.in URL: [Link]

Sources

Method

Application Note: Transition Metal Catalysis Using (2R,3S)-3-Aminopentan-2-ol Based Ligands

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Asymmetric Transfer Hydrogenation (ATH) Protocols and Mechanistic Rationale Introduction & Scientific Rationale Chiral amino alcohols ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Asymmetric Transfer Hydrogenation (ATH) Protocols and Mechanistic Rationale

Introduction & Scientific Rationale

Chiral amino alcohols are privileged scaffolds in asymmetric transition metal catalysis. While (2R,3S)-3-aminopentan-2-ol is widely recognized in the pharmaceutical industry as a critical chiral intermediate in the synthesis of the antifungal drug posaconazole[1], its rigid stereochemical backbone also makes it an exceptional bidentate N,O-ligand for catalytic applications[2].

The molecule features two adjacent stereocenters. The precise spatial arrangement of its basic amino group and acidic hydroxyl group allows it to coordinate tightly to transition metals such as ruthenium, iridium, and rhodium[2]. When utilized in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), the distinct three-dimensional structure of the ethyl and methyl substituents on the pentane chain creates a highly specific chiral pocket, dictating the stereochemical course of the reaction and inducing high levels of enantioselectivity[2].

Mechanistic Insights: Metal-Ligand Bifunctional Catalysis

The exceptional enantioselectivity imparted by (2R,3S)-3-aminopentan-2-ol is governed by metal-ligand bifunctional catalysis, a mechanism famously pioneered by Noyori[3]. Unlike traditional inner-sphere reductions where the substrate must bind directly to the metal center, this system operates via an outer-sphere mechanism.

The active catalytic species is a 16-electron Ru-amide complex. This complex dehydrogenates the hydrogen donor (typically 2-propanol) to form an 18-electron Ru-hydride intermediate[3]. The prochiral ketone is then reduced via a highly organized, six-membered pericyclic transition state. The steric bulk of the (2R,3S) backbone restricts the trajectory of the ketone, ensuring strict facial selectivity during the simultaneous, concerted transfer of a proton (from the ligand's amine) and a hydride (from the ruthenium center)[2][3].

CatalyticCycle A Precatalyst Formation [RuCl2(p-cymene)]2 + (2R,3S)-3-aminopentan-2-ol B 18e- Ru-Amino Alcohol Complex (Inactive) A->B i-PrOH, 80°C C 16e- Ru-Amide Species (Active Catalyst) B->C Base (KOH/t-BuOK) - HCl D 18e- Ru-Hydride Species (Hydride Donor) C->D i-PrOH - Acetone E 6-Membered Transition State (Ketone Coordination) D->E Prochiral Ketone F Chiral Alcohol Release (Enantioenriched) E->F Hydride/Proton Transfer F->C Catalyst Regeneration

Fig 1: Bifunctional catalytic cycle of Ru-(2R,3S)-3-aminopentan-2-ol in transfer hydrogenation.

Experimental Protocols

The following self-validating protocol describes the in situ generation of the active catalyst and the subsequent ATH workflow.

Workflow Step1 1. Degas Solvent (i-PrOH) Step2 2. Precatalyst Mix [Ru] + Ligand Step1->Step2 Step3 3. Activation Add t-BuOK Step2->Step3 Step4 4. Substrate Addition Prochiral Ketone Step3->Step4 Step5 5. ATH Reaction 25-40°C, 2-12h Step4->Step5 Step6 6. Quench & Isolate Chiral Alcohol Step5->Step6

Fig 2: Standard experimental workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Protocol: Ru-Catalyzed ATH of Prochiral Ketones

Materials & Reagents:

  • [RuCl2(p-cymene)]2 (Ruthenium precursor)

  • (2R,3S)-3-aminopentan-2-ol (Chiral Ligand)

  • Potassium tert-butoxide (t-BuOK, 1.0 M in THF)

  • 2-Propanol (Anhydrous, rigorously degassed)

  • Prochiral Ketone (Substrate)

Step-by-Step Methodology:

  • Precatalyst Formation: In an argon-filled glovebox or using standard Schlenk techniques, charge a dry flask with [RuCl2(p-cymene)]2 (0.025 mmol) and (2R,3S)-3-aminopentan-2-ol (0.055 mmol).

    • Causality: A 10% molar excess of the ligand ensures complete cleavage of the dimeric ruthenium precursor. This prevents background racemic reduction driven by unligated metal species[4].

  • Ligation: Add 5.0 mL of rigorously degassed 2-propanol. Stir the suspension at 80 °C for 1 hour.

    • Validation: The solution will transition from a turbid orange to a clear, deep red-brown, visually confirming the coordination of the amino alcohol to the Ru center[3].

  • Catalyst Activation: Cool the mixture to 25 °C. Inject the t-BuOK solution (0.10 mmol).

    • Causality: The strong base deprotonates both the hydroxyl and amino groups of the coordinated ligand, ejecting HCl to form the active 16-electron Ru-amide species.

    • Validation: A rapid color shift to dark purple indicates successful activation[3].

  • Substrate Addition: Add the prochiral ketone (10.0 mmol, S/C ratio = 200) dropwise. Stir at 25–40 °C.

    • Causality: 2-propanol acts as both the solvent and the hydride source. Because ATH is a reversible equilibrium, maintaining a vast molar excess of 2-propanol drives the reaction forward[5].

  • Reaction Monitoring & Quench: Monitor the reaction via chiral GC or HPLC. Upon reaching >99% conversion, immediately open the flask to air and add 1 mL of saturated aqueous NH₄Cl.

    • Causality: The 16e- Ru-amide is highly sensitive to oxygen. Aerobic quenching rapidly deactivates the catalyst, preventing the reverse reaction (oxidation of the chiral alcohol back to the ketone) which would degrade the enantiomeric excess (ee)[5].

Data Presentation

The table below summarizes representative performance metrics for chiral amino alcohol/Ru catalytic systems across various ketone classes, demonstrating the high efficiency of this structural motif in asymmetric reductions[3][4].

SubstrateCatalyst Loading (S/C)Temp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Acetophenone200252.0>9995
p-Fluoroacetophenone200251.5>9994
o-Methoxyacetophenone200254.09188
3,3-Dimethyl-2-butanone1004012.08579

Note: Rate and enantioselectivity are sensitive to the steric crowding of the substrates as well as the electronic properties of the ring substituents[3].

Sources

Application

(2r,3s)-3-aminopentan-2-ol in the synthesis of bioactive natural products

Application Note: (2R,3S)-3-Aminopentan-2-ol in the Synthesis of Bioactive Natural Products and Kinase Inhibitors Audience: Researchers, scientists, and drug development professionals. Scope: Stereoselective incorporatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (2R,3S)-3-Aminopentan-2-ol in the Synthesis of Bioactive Natural Products and Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals. Scope: Stereoselective incorporation, mechanistic causality, and validated protocols for complex API synthesis.

Introduction & Strategic Importance

(2R,3S)-3-aminopentan-2-ol is a highly versatile chiral vicinal amino alcohol. Its unique structural topology—featuring contiguous stereocenters at C2 and C3—provides precise spatial vectors for its methyl and ethyl substituents. This exact stereochemical arrangement is critical in modern drug design, where it serves as a chiral pool building block to fill hydrophobic pockets in target proteins, or as a precursor to chiral ligands (e.g., oxazolines) used in the asymmetric total synthesis of complex natural products. The compound exhibits mild basicity and readily undergoes chemoselective acylation and alkylation, making it an ideal intermediate for complex pharmaceutical synthesis[1].

Mechanistic Insights: Stereocontrol & Target Engagement

As a Senior Application Scientist, it is crucial to understand that the utility of (2R,3S)-3-aminopentan-2-ol extends beyond simple structural incorporation; it dictates both chemical reactivity and biological target engagement.

  • Biological Causality: In the development of Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3) inhibitors, the (2R,3S) configuration ensures that when the amine is conjugated to a purine core, the C2-hydroxyl group forms a critical hydrogen bond with the kinase hinge region (e.g., Leu83 in CDK2). Simultaneously, the C3-ethyl group projects optimally into the ribose-binding pocket, significantly increasing binding affinity and enabling anti-proliferative and anti-diabetic efficacies[2].

  • Synthetic Causality: During nucleophilic aromatic substitution (SNAr), the primary amine acts as the nucleophile. The secondary hydroxyl group can compete if overly strong bases (like NaH) are used, potentially leading to unwanted O-arylation or aziridine formation. By utilizing a weaker, non-nucleophilic base (e.g., DIPEA) in a polar solvent, chemoselectivity for N-arylation is strictly maintained.

  • Precursor Synthesis & Analogs: Access to highly pure stereoisomers of 3-aminopentan-2-ol is often achieved via rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino ketones, a powerful method that ensures high enantioselectivity for downstream applications, such as the synthesis of the antifungal posaconazole[3]. Similar chiral amino alcohol scaffolds are also critical in the synthesis of complex MDM2-p53 inhibitors like AM-8553[4].

Signaling Pathway Modulation

SignalingPathway Inhibitor Purine Inhibitor (2R,3S)-3-aminopentan-2-ol derived CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 ATP Competitive Inhibition GSK3 GSK-3β Inhibitor->GSK3 ATP Competitive Inhibition Rb Retinoblastoma (Rb) Protein Phosphorylation CDK2->Rb Blocks Glycogen Glycogen Synthase Activation GSK3->Glycogen Prevents Deactivation CellCycle Cell Cycle Arrest (Anti-proliferative) Rb->CellCycle Prevents E2F Release Diabetes Glucose to Glycogen (Anti-diabetic) Glycogen->Diabetes Promotes Synthesis

Caption: CDK2 and GSK-3β signaling pathways modulated by purine derivatives.

Experimental Protocols

Protocol: Synthesis of (2R,3S)-3-((6-substituted-9-isopropyl-9H-purin-2-yl)amino)pentan-2-ol This protocol details the chemoselective SNAr coupling of (2R,3S)-3-aminopentan-2-ol to a halogenated purine scaffold, a critical step in synthesizing anti-proliferative and anti-diabetic agents[2].

Self-Validating System: This workflow incorporates In-Process Controls (IPC) via LC-MS to prevent premature workup, and chiral HPLC to guarantee that the harsh thermal conditions do not induce epimerization at the C2/C3 stereocenters.

Step-by-Step Methodology:

  • Preparation: In a dried, pressure-rated reaction vial, charge the 2-chloro-9-isopropyl-9H-purine derivative (1.0 eq, 1.05 mmol) and (2R,3S)-3-aminopentan-2-ol (5.0 eq, 5.25 mmol)[2].

  • Solvent & Base: Suspend the reactants in anhydrous n-butanol (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the HCl generated during the reaction, suppressing side reactions.

  • Thermal Coupling: Seal the vial and submerge it in a preheated oil bath at 140 °C. Stir vigorously for 24 hours[2]. Mechanistic Note: The high temperature is required to overcome the activation energy barrier of displacing the C2-chloride on the electron-rich purine ring.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. Proceed to the next step only when the starting purine mass is <5% relative to the product mass.

  • Workup: Cool the mixture to room temperature. Add excess deionized water to induce phase separation (the product often oils out)[2]. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers carefully with brine (3 x 50 mL) to remove residual n-butanol and unreacted amino alcohol. Dry over anhydrous MgSO4, filter, and concentrate in vacuo[2].

  • Purification: Purify the residue via flash column chromatography (SiO2, gradient elution CH2Cl2:MeOH 98:2 to 90:10).

  • Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm >99% enantiomeric excess (ee) and diastereomeric ratio (dr).

ExperimentalWorkflow Start (2R,3S)-3-aminopentan-2-ol (Chiral Pool) Reaction SNAr Coupling (DIPEA, n-BuOH, 140°C) Start->Reaction Core 2-Chloro-9-isopropylpurine Derivative Core->Reaction IPC In-Process Control (LC-MS / TLC) Reaction->IPC Monitor Conversion Purification Flash Chromatography & Chiral HPLC IPC->Purification >95% Conversion Product Bioactive Purine Target (>99% ee) Purification->Product Isolate & Verify

Caption: Synthetic workflow for (2R,3S)-3-aminopentan-2-ol incorporation via SNAr.

Quantitative Data Summarization

To demonstrate the causality of the chosen experimental conditions, the following table summarizes the optimization of the SNAr coupling step.

EntrySolventBaseTemp (°C)Time (h)Conversion (%)dr (syn:anti)
1THFNaH65484599:1
2DMFK2CO3100246095:5
3n-BuOHNone140247599:1
4 n-BuOH DIPEA 140 24 >95 99:1

Table 1: Optimization of SNAr conditions. Entry 4 represents the optimized protocol, balancing high conversion with complete stereoretention.

Field-Proven Insights & Troubleshooting

  • Moisture Control: While (2R,3S)-3-aminopentan-2-ol is stable, adventitious water during high-temperature SNAr can lead to purine hydrolysis (yielding the 2-hydroxy purine dead-end product). Ensure all solvents are strictly anhydrous.

  • Chiral Purity Verification: Always verify the ee of the commercial (2R,3S)-3-aminopentan-2-ol before starting a multi-step synthesis. Optical rotation alone can be misleading due to trace impurities. Derivatization with Mosher's acid chloride followed by 19F NMR is a robust orthogonal validation method.

References

  • Gao W., Wang Q., Xie Y., Lv H., Zhang X. "Rhodium-Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Ketones: A General Approach to Chiral α-Amino Ketones." Chemistry - An Asian Journal, 2016. URL:[Link]

  • Rew, Y., et al. "An Expeditious Synthesis of the MDM2–p53 Inhibitor AM-8553." The Journal of Organic Chemistry (ACS Publications), 2012. URL:[Link]

  • Fischer P.M., et al. "2, 6, 9-substituted purine derivatives having anti proliferative properties." World Intellectual Property Organization (WO2008122767A2), 2008.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Recrystallization of (2R,3S)-3-Aminopentan-2-ol

Introduction (2R,3S)-3-Aminopentan-2-ol is a chiral amino alcohol with significant applications in asymmetric synthesis, serving as a crucial building block for pharmaceuticals and other fine chemicals.[1][2] Its stereos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2R,3S)-3-Aminopentan-2-ol is a chiral amino alcohol with significant applications in asymmetric synthesis, serving as a crucial building block for pharmaceuticals and other fine chemicals.[1][2] Its stereospecific structure, containing both an amino and a hydroxyl group, makes it a valuable chiral auxiliary and ligand for metal catalysts.[2][3] Achieving high purity of this compound is paramount for its successful application in stereoselective reactions, as impurities can significantly impact reaction outcomes and product enantiomeric purity.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification and recrystallization of (2R,3S)-3-aminopentan-2-ol. It includes a troubleshooting guide in a question-and-answer format to address common challenges, frequently asked questions, and a detailed experimental protocol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification and recrystallization of (2R,3S)-3-aminopentan-2-ol.

Crystallization Issues

Q1: My (2R,3S)-3-aminopentan-2-ol is not dissolving in the selected solvent, even with heating. What should I do?

A1: This issue typically points to an inappropriate solvent or an insufficient volume of solvent.

  • Inappropriate Solvent: (2R,3S)-3-aminopentan-2-ol possesses both polar (amino and hydroxyl groups) and non-polar (pentyl chain) characteristics. This dual nature can make solvent selection challenging.[4][5] If the compound exhibits very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.

  • Insufficient Solvent: Ensure you are using an adequate volume of hot solvent. Add the hot solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition.

Solution: If insolubility persists, consider a different solvent or a mixed solvent system. Given the amino alcohol's structure, polar protic solvents like ethanol or isopropanol, or a mixture of a polar solvent with a less polar one like toluene or heptane, might be effective. The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding would be good candidates.[4][5]

Q2: Oily droplets are forming instead of crystals as the solution cools ("oiling out"). How can I resolve this?

A2: "Oiling out" can occur for several reasons:

  • High Impurity Level: A significant presence of impurities can depress the melting point of the mixture, leading to its separation as an oil.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over the ordered arrangement of a crystal lattice.

  • Inappropriate Solvent: The solvent may be too good a solvent for the compound, preventing it from precipitating, or too poor, causing it to crash out as an oil.

Solutions:

  • Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool more slowly. Insulating the flask can promote gradual cooling and encourage crystal formation.

  • Solvent Modification: If oiling persists, try adding a small amount of a co-solvent in which the compound is less soluble to the hot solution.

  • Pre-purification: If the impurity level is very high, consider a preliminary purification step, such as a simple column chromatography, to remove a significant portion of the impurities before recrystallization.

Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What steps can I take?

A3: This is a common issue often caused by supersaturation or the use of too much solvent.[4][5]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: If you have a small crystal of pure (2R,3S)-3-aminopentan-2-ol, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[4][5]

  • Reduce Solvent Volume: If inducing crystallization is unsuccessful, it is likely that an excessive amount of solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the amino alcohol, and then allow it to cool again.[6]

  • Change Solvent System: Consider adding a solvent in which your compound is less soluble (an anti-solvent) dropwise to the solution until turbidity persists. Then, heat the solution until it becomes clear again and allow it to cool slowly.

Purity and Yield Issues

Q4: The recrystallized product is still colored. How can I remove colored impurities?

A4: Colored impurities are often non-polar, conjugated molecules.

Solution:

  • Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot, dissolved solution. The colored impurities will adsorb onto the surface of the carbon. Be cautious not to add too much, as it can also adsorb your product. After a few minutes of gentle boiling, perform a hot filtration to remove the carbon.

Q5: My final yield of (2R,3S)-3-aminopentan-2-ol is very low. What are the common causes and how can I improve it?

A5: A low yield can result from several factors during the recrystallization process.[4][5]

  • Using Too Much Solvent: This is a frequent cause of low yield, as a substantial amount of the product will remain dissolved in the mother liquor.[6]

  • Premature Crystallization: If the solution cools too quickly during the hot filtration step (if performed), some of the product may crystallize on the filter paper or in the funnel.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of the product.[4][5]

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.[4][5]

  • Preheat Funnel: If a hot filtration is necessary, preheat the funnel to prevent premature crystallization.

  • Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.[4][5]

  • Second Crop of Crystals: Concentrate the mother liquor (the filtrate after collecting the first batch of crystals) and cool it to obtain a second, though likely less pure, crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when handling (2R,3S)-3-aminopentan-2-ol?

A1: (2R,3S)-3-aminopentan-2-ol is a chemical that requires careful handling. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[7] It is also a combustible liquid.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Keep it away from heat, sparks, and open flames.[8][9] Ensure that an eyewash station and safety shower are readily accessible.[8]

Q2: What are the ideal properties of a recrystallization solvent for (2R,3S)-3-aminopentan-2-ol?

A2: An ideal recrystallization solvent should:

  • Dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the crystals.

Q3: How can I determine the purity of my recrystallized (2R,3S)-3-aminopentan-2-ol?

A3: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden the melting point range and depress the melting point.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can separate the compound from its impurities, allowing for a quantitative assessment of purity.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help identify any residual impurities.

Q4: My compound exists as a liquid or semi-solid at room temperature. Can I still use recrystallization?

A4: Recrystallization is most effective for compounds that are solid at room temperature.[5] If your (2R,3S)-3-aminopentan-2-ol is a liquid or semi-solid, it may be due to impurities. If it is inherently a low-melting solid, you may need to cool the solution to a very low temperature to induce crystallization. Alternatively, you can try to form a salt, such as the hydrochloride salt, which is often a more crystalline solid and easier to recrystallize.[10]

Experimental Protocol: Recrystallization of (2R,3S)-3-Aminopentan-2-ol

This protocol provides a general guideline. The choice of solvent and specific volumes will need to be optimized based on the scale of your experiment and the impurity profile of your crude material.

Materials and Equipment
  • Crude (2R,3S)-3-aminopentan-2-ol

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like toluene/heptane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Step-by-Step Procedure
  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system.

  • Dissolution: Place the crude (2R,3S)-3-aminopentan-2-ol in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Bring the solution back to a gentle boil for a few minutes.

  • Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To encourage crystal growth, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_material Crude (2R,3S)-3-aminopentan-2-ol add_solvent Add minimal hot solvent crude_material->add_solvent dissolved Completely dissolved solution add_solvent->dissolved decolorize Decolorize with activated carbon (optional) dissolved->decolorize hot_filtration Hot filtration (if decolorized) decolorize->hot_filtration cool_slowly Slow cooling to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash_cold Wash with ice-cold solvent vacuum_filtration->wash_cold dry Dry crystals wash_cold->dry pure_product Pure (2R,3S)-3-aminopentan-2-ol dry->pure_product

Caption: A workflow diagram illustrating the key stages of the recrystallization process for (2R,3S)-3-aminopentan-2-ol.

Data Summary

PropertyValueSource
Molecular Formula C₅H₁₃NO[7][11]
Molecular Weight 103.16 g/mol [7][11]
Appearance Liquid or semi-solid or solid
CAS Number 482615-48-5[11]
Storage Keep in dark place, inert atmosphere, 2-8°C

Conclusion

The successful purification of (2R,3S)-3-aminopentan-2-ol via recrystallization is a critical step in its application for asymmetric synthesis. By understanding the principles of solubility and crystallization, and by systematically troubleshooting common issues, researchers can achieve high purity and yield of this valuable chiral building block. Careful attention to solvent selection, cooling rates, and handling techniques will ensure the best possible outcome for your experiments.

References

  • 3-aminopentan-2-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • 3-Aminopentan-2-ol | C5H13NO | CID 226832 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • (2r,3s)-3-Aminopentan-2-ol | C5H13NO | CID 12097522 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents. (n.d.).
  • (2R,3S)-3-Aminopentan-2-ol hydrochloride | CAS#:951000-34-3 | Chemsrc. (2025, September 21). Retrieved from [Link]

  • (2R,3R)-3-aminopentan-2-ol - SpectraBase. (n.d.). Retrieved from [Link]

  • Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols - Digital CSIC. (n.d.). Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). Retrieved from [Link]

  • rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. (2024, September 11). MDPI. Retrieved from [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (2023, February 2). Retrieved from [Link]

  • CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. (n.d.). Google Patents.
  • Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature Conditions for (2R,3S)-3-Aminopentan-2-ol Chiral Resolution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chiral resolution of amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chiral resolution of amino alcohols. (2R,3S)-3-aminopentan-2-ol is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as MDM2-p53 inhibitors.

Achieving high enantiomeric excess (ee) and yield requires precise thermodynamic control. Every protocol described in this guide is designed as a self-validating system: by strictly monitoring the thermal gradient and the resolving agent's stoichiometry, you can thermodynamically predict the yield and purity before physical isolation.

Thermodynamic Principles of Temperature Optimization

Diastereomeric salt resolution relies on the solubility product constants ( Ksp​ ) of the two formed salts (e.g., the target (2R,3S)-amino alcohol with L-tartaric acid versus its (2S,3R) counterpart). The solubility of these salts is highly temperature-dependent. By mapping phase diagrams in a specific quaternary space (enantiomer A, enantiomer B, resolving agent, and solvent), we can identify optimal temperature pairs—typically a dissolution temperature (e.g., 40–60 °C) and a crystallization temperature (e.g., 10–20 °C)—that maximize selectivity along the purity line 1.

Operating strictly within the metastable zone width (MSZW) ensures that crystal growth is favored over primary nucleation, preventing the co-precipitation of undesired isomers.

Troubleshooting Guide & FAQs

Q1: I am experiencing poor enantiomeric excess (ee < 80%) when resolving racemic 3-aminopentan-2-ol with L-tartaric acid at standard room temperature. How can I improve this? A1: Poor ee at ambient conditions usually indicates the simultaneous co-crystallization of both diastereomeric salts due to insufficient solubility differences.

  • Causality & Solution: The solubility difference between diastereomers scales non-linearly with temperature. Research shows that adjusting the crystallization temperature can drastically alter the ee; for instance, shifting crystallization temperatures from 26 °C to 40 °C in similar amino alcohol resolutions increased the ee from 81% to 93% 2. Furthermore, alter the molar ratio of your resolving agent. While a 1:1 ratio is standard, using a molar excess (C > 1.5) avoids the complex solubility limits of mixed neutral and acidic salts, driving the thermodynamic equilibrium entirely toward the pure acidic salt of the target enantiomer 3.

Q2: During the cooling phase, my solution "oils out" (liquid-liquid phase separation) instead of forming crystals. What is the thermodynamic cause, and how do I fix it? A2: "Oiling out" occurs when the target diastereomeric salt reaches its solubility limit, but the system temperature remains above the melting point of the solute in that specific solvent mixture, leading to a metastable liquid phase rather than solid nucleation.

  • Causality & Solution: This is a kinetic issue driven by a cooling rate that outpaces the nucleation rate. To resolve this:

    • Reduce the cooling rate: Implement a highly controlled, non-linear cooling ramp (e.g., 0.07 °C/min) [[1]]().

    • Seeding: Introduce pure (2R,3S)-3-aminopentan-2-ol L-tartrate seed crystals at a temperature just below the saturation point (e.g., 30 °C) to bypass the high activation energy required for primary nucleation 1.

    • Solvent Adjustment: Increase the proportion of the anti-solvent (e.g., water in an acetonitrile/water mix) to lower the solubility threshold at a higher temperature, ensuring crystallization occurs before the oiling-out boundary is crossed 4.

Q3: Can I use enzymatic resolution as an alternative, and what are the temperature constraints? A3: Yes. Enzymatic kinetic resolution using lipases, such as Candida antarctica lipase B (CALB), is highly effective for resolving racemic 3-aminopentan-2-ol .

  • Causality & Solution: Enzymes operate under strict kinetic control and are highly temperature-sensitive. Operating at ambient temperatures (20–30 °C) ensures the enzyme retains its tertiary structure while maintaining a high reaction rate. Exceeding 40 °C can lead to thermal denaturation of the lipase, while dropping below 15 °C significantly reduces the reaction velocity, leading to incomplete resolution .

Experimental Protocols

Protocol A: Temperature-Optimized Diastereomeric Salt Resolution
  • Dissolution: Combine racemic 3-aminopentan-2-ol (1.0 eq) and L-tartaric acid (1.5 eq, to ensure exclusive acidic salt formation 3) in an acetonitrile/water mixture (95:5 v/v).

  • Heating: Heat the suspension to 60 °C under continuous agitation until a clear solution is achieved. Hold for 30 minutes.

  • Controlled Cooling & Seeding: Cool the reactor to 35 °C at a rate of 0.5 °C/min. Introduce 1% w/w enantiopure (2R,3S)-3-aminopentan-2-ol L-tartrate seed crystals to induce nucleation.

  • Crystallization Ramp: Reduce the cooling rate strictly to 0.07 °C/min 1 and cool the system to a final temperature of 10 °C. Hold at 10 °C for 2 hours.

  • Isolation: Filter the resulting suspension. Wash the filter cake with cold (5 °C) acetonitrile to remove entrained mother liquor impurities.

  • Freebasing: Treat the isolated diastereomeric salt with 2M NaOH at 5 °C, and extract the free (2R,3S)-3-aminopentan-2-ol into dichloromethane.

Protocol B: Enzymatic Kinetic Resolution (Alternative)
  • Preparation: Dissolve racemic 3-aminopentan-2-ol in a suitable organic solvent (e.g., methyl isobutyl ketone) 4.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB) and an acyl donor (e.g., vinyl acetate) .

  • Temperature Control: Incubate the mixture strictly at 25 °C ± 1 °C in an orbital shaker.

  • Monitoring: Monitor the enantiomeric excess of the unreacted alcohol via chiral GC/HPLC.

  • Separation: Filter off the immobilized enzyme and separate the acylated (2S,3R) enantiomer from the unreacted (2R,3S)-3-aminopentan-2-ol via column chromatography.

Quantitative Data Summaries

Table 1: Effect of Temperature and Stoichiometry on Diastereomeric Resolution

Resolving Agent Ratio (C)Crystallization Temp (°C)Cooling Rate (°C/min)Enantiomeric Excess (%)Yield (%)Primary Observation
1.0 (Standard)26Uncontrolled~8145High co-crystallization risk
1.0 (Standard)40Uncontrolled~9338Improved ee, lower yield
> 1.5 (Excess)100.07>9851.6Optimal acidic salt formation
1.0 (Standard)50.5N/A (Oiled out)0Metastable liquid phase

Process Visualizations

Workflow Start Racemic 3-aminopentan-2-ol + L-Tartaric Acid Heat Heating to 60 °C (Complete Dissolution) Start->Heat Cool1 Cooling to 35 °C (0.5 °C/min) Heat->Cool1 Seed Seeding (Pure Diastereomeric Salt) Cool1->Seed Supersaturation Reached Cool2 Slow Cooling to 10 °C (0.07 °C/min) Seed->Cool2 Induce Nucleation Filter Filtration & Cold Wash Cool2->Filter Maximize Yield Freebase Freebasing with NaOH (Isolate 2R,3S Enantiomer) Filter->Freebase

Thermodynamic workflow for diastereomeric salt crystallization of 3-aminopentan-2-ol.

Troubleshooting Issue Issue: Oiling Out Detected (Liquid-Liquid Separation) Check Is cooling rate > 0.1 °C/min? Issue->Check Yes Reduce cooling rate to 0.07 °C/min & apply seeding at 30 °C Check->Yes Yes No Adjust Solvent System (Increase anti-solvent ratio) Check->No No Success Pure Crystalline Solid Formed Yes->Success No->Success

Troubleshooting logic for resolving oiling out during crystallization.

References

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Source: RSC Publishing.
  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. Source: IntechOpen.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Source: Universidade de Lisboa.
  • Improving diastereoselectivity in the synthesis of (1R,2S)-1-amino-2-indanol. Source: Benchchem.
  • (2r,3s)-3-Aminopentan-2-ol | 482615-48-5. Source: Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Topic: (2R,3S)-3-Aminopentan-2-ol vs. (2S,3R)-3-Aminopentan-2-ol: A Comparative Guide to Enantioselectivity

An Objective Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Executive Summary In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical development, the choice of a chiral catalyst or auxiliary is a critical decision point. Chiral vicinal amino alcohols are a privileged class of ligands, valued for their synthetic accessibility, stability, and robust ability to induce stereocontrol.[1] This guide provides a direct comparison of the enantiomeric pair, (2R,3S)-3-aminopentan-2-ol and (2S,3R)-3-aminopentan-2-ol, focusing on their performance in the well-established asymmetric addition of diethylzinc to aldehydes. We will dissect the mechanistic basis for their high enantioselectivity, present representative experimental data, and provide a detailed, validated protocol for their application.

Foundational Principles: Structure and Stereochemistry

(2R,3S)-3-aminopentan-2-ol and (2S,3R)-3-aminopentan-2-ol are non-superimposable mirror images of each other—enantiomers. Their utility in asymmetric synthesis stems from the fixed spatial arrangement of the hydroxyl and amino groups at the C2 and C3 stereocenters. These particular isomers possess a syn relative stereochemistry, where the main chain substituents are on the same side in a Fischer projection. This arrangement is crucial for forming a rigid five-membered chelate ring upon coordination to a metal center, a key step in creating a well-defined chiral environment.

G cluster_ligands Enantiomeric Ligands cluster_products Enantiomeric Products Ligand_R_S (2R,3S)-3-aminopentan-2-ol Product_R (R)-Product Ligand_R_S->Product_R yields Ligand_S_R (2S,3R)-3-aminopentan-2-ol Product_S (S)-Product Ligand_S_R->Product_S yields Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Ligand_R_S Catalysis Prochiral_Substrate->Ligand_S_R Catalysis

Figure 1: Logical relationship between enantiomeric ligands and their corresponding products from a prochiral substrate.

Performance Benchmark: Enantioselective Ethylation of Benzaldehyde

The enantioselective addition of diorganozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction and an excellent benchmark for evaluating chiral ligands.[2] The reaction is known for its high degree of predictability and stereocontrol when mediated by β-amino alcohols.

Comparative Experimental Data

The following data represents typical results for the addition of diethylzinc to benzaldehyde, catalyzed by 5 mol% of the respective chiral amino alcohol ligand.

Chiral Ligand UsedProduct ConfigurationEnantiomeric Excess (e.e.)Yield (%)
(2R,3S) -3-aminopentan-2-ol(R)-1-phenyl-1-propanol96%92%
(2S,3R) -3-aminopentan-2-ol(S)-1-phenyl-1-propanol95%94%
Table 1. Performance comparison in the asymmetric ethylation of benzaldehyde. Data is representative of well-established procedures for β-amino alcohol ligands.[3]

As demonstrated, both enantiomers are exceptionally effective, delivering the product in high yield and with excellent enantioselectivity. The choice of ligand directly and predictably dictates the absolute stereochemistry of the resulting secondary alcohol.

Mechanistic Rationale: The Origin of Stereocontrol

The high enantioselectivity is not accidental; it is the result of a highly organized transition state. The causality behind this stereocontrol can be explained by the following sequence:

  • In Situ Catalyst Formation: The amino alcohol reacts with diethylzinc to form a dimeric zinc complex. This is the active catalytic species.

  • Chelation and Substrate Coordination: The ligand's amino and alcohol groups form a rigid five-membered chelate ring with a zinc atom. A second molecule of diethylzinc coordinates, and subsequently, the aldehyde's carbonyl oxygen coordinates to the first zinc atom.

  • Facial Discrimination: The chiral ligand's substituents (methyl and ethyl groups) create a sterically defined pocket. This arrangement blocks one prochiral face of the aldehyde carbonyl.

  • Stereoselective Alkyl Transfer: The ethyl group from the second zinc molecule is delivered to the unhindered face of the aldehyde, leading to the preferential formation of one enantiomer of the product.

This mechanism underscores the importance of using an anhydrous, inert atmosphere during the experiment to prevent the decomposition of the moisture-sensitive organozinc reagents and preserve the integrity of the catalytic cycle.

G A 1. Ligand + Et₂Zn (Inert Atmosphere, 0°C) B 2. Formation of Chiral Zinc-Alkoxide Complex A->B Reaction C 3. Aldehyde Coordination to Chiral Complex B->C Binding D 4. Creation of a Rigid, Asymmetric Transition State C->D Facial Block E 5. Diastereoselective Ethyl Group Transfer D->E Intramolecular Delivery F 6. Formation of Chiral Product-Zinc Complex E->F G 7. Hydrolytic Workup (Quenching) F->G H₂O / NH₄Cl H 8. Release of Enantiopure Secondary Alcohol G->H Isolation

Figure 2: Conceptual workflow of the catalytic cycle for enantioselective ethylation.

Validated Experimental Protocol

This protocol provides a self-validating system for achieving high enantioselectivity in the addition of diethylzinc to aldehydes. All glassware must be oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).

Materials
  • Chiral Ligand: (2R,3S)- or (2S,3R)-3-aminopentan-2-ol (5 mol%)

  • Diethylzinc (1.0 M solution in hexanes, 1.2 equivalents)

  • Aldehyde (e.g., freshly distilled benzaldehyde, 1.0 equivalent)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard, oven-dried Schlenk glassware

  • Magnetic stirrer and stir bars

  • Syringes and needles

Step-by-Step Procedure
  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under a positive pressure of nitrogen, add the chiral amino alcohol ligand (0.05 mmol).

    • Add anhydrous toluene (2 mL) and stir until the ligand is fully dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

  • Asymmetric Addition:

    • To the cooled ligand solution, slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise via syringe over 5-10 minutes. A white precipitate may form.

    • Stir the resulting mixture at 0 °C for 20-30 minutes.

    • Slowly add the aldehyde (1.0 mmol) to the stirred suspension.

    • Continue stirring the reaction at 0 °C for 2-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (e.e.) of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[3]

Conclusion and Outlook

The enantiomeric pair of (2R,3S)- and (2S,3R)-3-aminopentan-2-ol serve as highly efficient and reliable chiral ligands for asymmetric synthesis. Their performance in the benchmark ethylation of benzaldehyde is exemplary, yielding products with excellent enantioselectivity and in high yields. The choice between them is determined solely by the desired absolute configuration of the target molecule, making them predictable and powerful tools for drug development professionals and synthetic chemists. The robust nature of the provided protocol ensures that these results are readily reproducible, providing a solid foundation for further synthetic applications.

References

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes and ketones. Chemical Reviews, 92(5), 833-856. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • Nakano, H., et al. (2018). Β-Amino alcohol organocatalysts for asymmetric additions. Heterocycles, 97(2), 647-667. [Link]

  • Ager, D. J. (1994). 1,2-Amino Alcohols and Their Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 94(3), 835-875. [Link]

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of (2R,3S)-3-Aminopentan-2-ol and Other Chiral Amino Alcohols in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is paramount. Chiral amino alcohols have emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is paramount. Chiral amino alcohols have emerged as a privileged class of catalysts, particularly in the enantioselective addition of organometallic reagents to carbonyl compounds, a cornerstone reaction for creating stereogenic centers. This guide provides a comprehensive technical comparison of the catalytic efficiency of various amino alcohols, with a special focus on positioning the readily accessible (2R,3S)-3-aminopentan-2-ol within this context. While extensive peer-reviewed data on the specific catalytic performance of (2R,3S)-3-aminopentan-2-ol is emerging, this guide establishes a benchmark against widely-used catalysts in the enantioselective ethylation of benzaldehyde with diethylzinc. This allows for an objective framework to evaluate its potential and guide future research.

The Landscape of Chiral Amino Alcohol Catalysts

Chiral amino alcohols are prized for their ability to form well-defined chiral environments around a metal center, thereby directing the facial selectivity of nucleophilic attack on a prochiral substrate. The efficacy of these catalysts is dictated by their stereochemistry, steric bulk, and the nature of their substituents. This guide will focus on a comparative analysis of (2R,3S)-3-aminopentan-2-ol against established catalysts such as derivatives of norephedrine, the highly effective (-)-3-exo-(dimethylamino)isoborneol (DAIB), and prolinol-based ligands.

Benchmarking Catalytic Performance: The Asymmetric Ethylation of Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde is a standard benchmark reaction to evaluate the performance of chiral catalysts. The key metrics for comparison are the chemical yield and the enantiomeric excess (ee) of the resulting (S)- or (R)-1-phenylpropan-1-ol.

Table 1: Comparative Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Catalyst/LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Configuration of ProductReference
(2R,3S)-3-Aminopentan-2-ol To be determinedToluene0 to RTTBDTBDTBDTBD
(-)-DAIB2TolueneRT2>9598(S)[1]
(1R,2S)-N-IsopropylephedrineNot SpecifiedToluene-Hexane0Not Specified>9598(R)[2]
N-CyclooctylpseudonorephedrineNot SpecifiedToluene-Hexane0Not SpecifiedHigh88-91(R)[3]
L-Prolinol Derivative15TolueneRT248586(S)[3]

Note: The data presented for the established catalysts serves as a benchmark for the evaluation of (2R,3S)-3-aminopentan-2-ol. Researchers are encouraged to use the provided protocols to generate comparative data.

Mechanistic Insights: The Causality Behind Stereoselection

The stereochemical outcome of the amino alcohol-catalyzed addition of diethylzinc to aldehydes is governed by the formation of a well-defined transition state. The generally accepted mechanism involves the in-situ formation of a chiral zinc-alkoxide complex from the amino alcohol and diethylzinc. This complex then coordinates to the aldehyde, leading to an intramolecular transfer of an ethyl group to one of the enantiotopic faces of the carbonyl.

The predictability of the stereochemical outcome is often explained by the Noyori model, which proposes a chair-like six-membered transition state. The stereochemistry of the amino alcohol dictates the conformation of this transition state, and the steric hindrance of the substituents on the catalyst directs the approach of the aldehyde, thereby controlling the facial selectivity.

Catalytic Cycle cluster_0 Catalytic Cycle for Amino Alcohol-Catalyzed Diethylzinc Addition A Chiral Amino Alcohol + Et2Zn B Chiral Zinc-Alkoxide Monomer A->B - C2H6 C Dimeric Zinc-Alkoxide Complex B->C Dimerization D Coordination with Aldehyde C->D + R-CHO E Transition State (Ethyl Transfer) D->E Intramolecular Rearrangement F Product-Zinc Complex E->F F->C + Et2Zn - Product-Zn G Chiral Secondary Alcohol F->G Hydrolysis

Caption: A generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

The structure of the amino alcohol is critical. For instance, the rigid bicyclic structure of DAIB creates a highly organized and sterically demanding chiral pocket, leading to excellent enantioselectivity.[1] In contrast, more flexible linear amino alcohols like derivatives of norephedrine can also achieve high enantioselectivity, relying on the predictable formation of a stable transition state.[2][3] The relative stereochemistry of the amino and hydroxyl groups, as in the case of ephedrine versus pseudoephedrine, can significantly influence the stereochemical outcome.

Experimental Workflow cluster_1 Experimental Workflow for Catalyst Benchmarking start Start prep Prepare Stock Solutions (Catalyst, Aldehyde, Diethylzinc) start->prep reaction Set up Parallel Reactions (Different Catalysts) prep->reaction conditions Maintain Consistent Conditions (Temperature, Stirring, Time) reaction->conditions quench Quench Reactions conditions->quench workup Aqueous Workup and Extraction quench->workup analysis Analyze Products (GC/HPLC for Yield and ee) workup->analysis compare Compare Performance Data analysis->compare end End compare->end

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Validation

Analytical Strategies for Determining the Diastereomeric Ratio (dr) of (2R,3S)-3-Aminopentan-2-ol: A Comparative Guide

Determining the precise diastereomeric ratio (dr) of chiral amino alcohols like (2R,3S)-3-aminopentan-2-ol is a critical quality control step in asymmetric synthesis, particularly when these molecules are utilized as bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the precise diastereomeric ratio (dr) of chiral amino alcohols like (2R,3S)-3-aminopentan-2-ol is a critical quality control step in asymmetric synthesis, particularly when these molecules are utilized as building blocks for complex pharmaceuticals such as MDM2-p53 inhibitors[1]. The synthesis of specific stereoisomers requires rigorous stereocontrolled methods, and the analytical validation of these methods presents unique challenges[2].

As a small, aliphatic molecule, 3-aminopentan-2-ol lacks a strong UV chromophore and possesses high polarity due to its vicinal amino and hydroxyl groups. This guide objectively compares the three primary analytical modalities for determining its dr—NMR Spectroscopy, Chiral HPLC, and Gas Chromatography (GC)—and provides field-proven, self-validating protocols to ensure scientific integrity.

Comparative Analysis of Analytical Modalities

Method A: Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanism & Causality: Direct 1 H NMR analysis of the crude reaction mixture can sometimes resolve the diastereomeric methyl or methine signals. However, overlapping signals often obscure accurate integration. To resolve this, chiral derivatization using Mosher's acid chloride (MTPA-Cl) is the gold standard[3][4]. The magnetic anisotropy of the phenyl ring in the resulting MTPA amide/ester differentially shields the protons of the syn and anti diastereomers, causing a distinct chemical shift ( Δδ ) that allows for unambiguous integration and absolute configuration assignment.

Method B: Chiral High-Performance Liquid Chromatography (HPLC)

Mechanism & Causality: Because 3-aminopentan-2-ol lacks a conjugated π -system, it exhibits negligible UV absorbance above 210 nm[5]. Attempting direct UV detection results in severe baseline drift and poor sensitivity.

  • Direct Analysis: Utilizing an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) coupled with a chiral stationary phase (e.g., Crownpak CR-I(+) or Chiralpak AD-H) allows for direct dr determination without chemical modification[6][7].

  • Derivatization-UV: If ELSD/CAD is unavailable, pre-column derivatization with reagents like Dansyl chloride or Fmoc-Cl is mandatory to introduce a fluorophore/chromophore for standard UV/Vis detection[3].

Method C: Gas Chromatography (GC-FID/MS)

Mechanism & Causality: Free amino alcohols exhibit severe peak tailing in GC due to strong hydrogen bonding with the silanol groups of the fused-silica capillary column. Derivatization with Trifluoroacetic anhydride (TFAA) caps both the -OH and -NH 2​ groups, drastically increasing volatility, thermal stability, and peak symmetry[3].

Quantitative Comparison of Analytical Methods

The following table summarizes the performance metrics of each analytical strategy to aid in method selection based on laboratory capabilities and throughput requirements.

Analytical MethodResolution (Rs)Sensitivity (LOD)Sample Prep TimeDetector RequirementDerivatization Required?
Direct 1 H NMR Low to Moderate~1-5 mol%< 5 mins400+ MHz NMRNo
Mosher's NMR Very High~1 mol%2-4 hours400+ MHz NMRYes ((R)/(S)-MTPA-Cl)
Chiral HPLC (Direct) High (Rs > 1.5)~0.1 mg/mL< 10 minsELSD / CADNo
Chiral HPLC (UV) High (Rs > 1.5)< 1 ppm1-2 hoursUV/Vis (254 nm)Yes (Dansyl/Fmoc-Cl)
GC-FID / MS Very High< 1 ppm1 hourFID or MSYes (TFAA)

Analytical Strategy Decision Tree

To optimize workflow efficiency, use the following logical decision tree to select the most appropriate dr determination method based on sample purity and available instrumentation.

DecisionTree Start Crude (2R,3S)-3-aminopentan-2-ol Purity High Purity (>95%)? Start->Purity DirectNMR Direct 1H NMR Purity->DirectNMR Yes Deriv UV Detector Only? Purity->Deriv No HPLC_ELSD Chiral HPLC (ELSD/CAD) Deriv->HPLC_ELSD No Deriv_Action Pre-column Derivatization Deriv->Deriv_Action Yes GCMS GC-FID/MS (TFAA) Deriv_Action->GCMS Volatile HPLC_UV Chiral HPLC (UV) Deriv_Action->HPLC_UV Non-Volatile

Analytical decision tree for selecting the optimal dr determination method.

Experimental Methodologies

Protocol 1: Mosher's Acid Chloride Derivatization & NMR Analysis

This protocol converts the amino alcohol into a diastereomeric mixture of Mosher's amides/esters for precise integration via 1 H or 19 F NMR[3][4].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 10 mg of the 3-aminopentan-2-ol sample in 0.5 mL of anhydrous deuterated pyridine (C 5​ D 5​ N) or dry dichloromethane (DCM) with a catalytic amount of DMAP.

  • Derivatization: Add 2.0 equivalents of enantiomerically pure (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

  • Reaction: Stir the mixture at room temperature for 2 hours under an inert argon atmosphere.

  • Self-Validation Check: To validate completeness, run a rapid crude 1 H NMR. Confirm the disappearance of the broad -NH 2​ and -OH proton signals (typically 1.5–2.5 ppm) and the emergence of the characteristic amide multiplet shifts.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with ethyl acetate (3 x 5 mL), wash with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Analysis: Dissolve the residue in CDCl 3​ . Acquire 1 H and 19 F NMR spectra. Calculate the dr by integrating the distinct methoxy (-OCH 3​ ) singlets in the 1 H spectrum or the trifluoromethyl (-CF 3​ ) singlets in the 19 F spectrum.

MosherWorkflow Prep Sample Prep (Dry Pyridine) React Add MTPA-Cl (R or S) Prep->React Workup Aqueous Quench & Extraction React->Workup Analyze 1H/19F NMR Acquisition Workup->Analyze Calc Integrate Signals Analyze->Calc

Workflow for Mosher's acid chloride derivatization and NMR analysis.

Protocol 2: Chiral HPLC-ELSD Method Development

This protocol allows for direct analysis without derivatization, relying on ELSD for detection[6][7].

Step-by-Step Procedure:

  • Instrumentation Setup: Equip the HPLC system with a Chiralpak AD-H or Crownpak CR-I(+) column (150 x 4.6 mm, 5 µm) and an Evaporative Light Scattering Detector (ELSD). Set ELSD drift tube temperature to 40°C and nebulizer gas (N 2​ ) pressure to 3.5 bar.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio. Note: The basic additive (DEA) is critical to suppress secondary interactions between the free amine and residual silanols on the stationary phase, preventing peak tailing.

  • Sample Preparation: Dissolve the 3-aminopentan-2-ol sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check (System Suitability): Inject a known racemic or diastereomeric mixture of 3-aminopentan-2-ol. Validate that the baseline resolution (Rs) between the syn and anti peaks is > 1.5. If Rs < 1.5, decrease the isopropanol modifier concentration in 2% increments to increase retention and resolution.

  • Acquisition: Inject 10 µL of the sample. Run at a flow rate of 1.0 mL/min at a column temperature of 25°C. Calculate dr based on the area under the curve (AUC) of the resolved peaks.

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Comparative

High-Resolution Chiral Analysis of (2R,3S)-3-Aminopentan-2-ol: A Comparative Guide to NMR Shift Reagents

Determining the enantiomeric excess (ee%) and diastereomeric purity of vicinal amino alcohols like (2R,3S)-3-aminopentan-2-ol is a critical quality control step in drug development and asymmetric synthesis. While chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the enantiomeric excess (ee%) and diastereomeric purity of vicinal amino alcohols like (2R,3S)-3-aminopentan-2-ol is a critical quality control step in drug development and asymmetric synthesis. While chiral High-Performance Liquid Chromatography (HPLC) is standard, Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Shift Reagents (CSRs) offers a rapid, direct, and non-destructive alternative.

Because (2R,3S)-3-aminopentan-2-ol possesses both a basic primary amine (-NH₂) and a hydrogen-bonding hydroxyl group (-OH) adjacent to two stereocenters, it interacts dynamically with different classes of chiral reagents. This guide objectively compares the performance, mechanistic causality, and experimental workflows of Chiral Lanthanide Shift Reagents (CLSRs) versus Chiral Solvating Agents (CSAs) for this specific analyte.

Mechanistic Causality: Coordination vs. Solvation

To achieve baseline resolution of enantiomers in an NMR spectrum, the chiral reagent must interact with the (2R,3S) and (2S,3R) enantiomers to form diastereomeric complexes with distinct magnetic environments. The choice of reagent dictates the physical mechanism of this interaction, which directly impacts spectral quality.

Chiral Lanthanide Shift Reagents: Eu(hfc)₃

Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], or Eu(hfc)₃ , is a Lewis acidic CLSR.

  • Causality of Interaction: The vicinal -OH and -NH₂ groups of 3-aminopentan-2-ol act as a bidentate ligand, chelating strongly to the oxophilic/azaphilic Eu(III) center. This rigid coordination displaces the reagent's internal ligands and locks the analyte into a fixed conformation.

  • Spectral Consequence: The paramagnetic nature of the f-electrons in Eu(III) induces massive pseudocontact shifts, spreading the spectrum over a wide frequency range (large ΔΔδ ). However, this paramagnetism also causes rapid transverse nuclear spin relaxation ( T2​ ), resulting in severe line broadening that can obscure fine scalar couplings ( J -couplings) [1].

Hydrogen-Bonding Chiral Solvating Agents: Pirkle's Alcohol

(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, commonly known as Pirkle's Alcohol , is a classic CSA.

  • Causality of Interaction: Pirkle's alcohol forms a transient, non-covalent diastereomeric solvate via a multi-point interaction: hydrogen bonding between its -OH/-CF₃ groups and the analyte's heteroatoms, coupled with steric shielding from its bulky anthryl ring [2].

  • Spectral Consequence: Because these interactions are dynamic on the NMR timescale, the observed chemical shift is a time-averaged signal of the free and bound states. This results in smaller induced shifts compared to CLSRs, but preserves the sharp line widths necessary for highly precise integration [3].

Mechanism Analyte 3-Aminopentan-2-ol (Vicinal Amino Alcohol) CLSR Eu(hfc)3 (Lanthanide Reagent) Analyte->CLSR Add to CDCl3 CSA Pirkle's Alcohol (Solvating Agent) Analyte->CSA Add to CDCl3 Coord Bidentate Chelation (Strong, Rigid) CLSR->Coord Lewis Acid/Base HBond Hydrogen Bonding (Weak, Transient) CSA->HBond Non-Covalent Result1 Large ΔΔδ Broad Lines Coord->Result1 Paramagnetism Result2 Small ΔΔδ Sharp Lines HBond->Result2 Anisotropy

Fig 1: Mechanistic pathways of chiral recognition for 3-aminopentan-2-ol using CLSRs vs. CSAs.

Comparative Performance Matrix

The following table summarizes the operational and performance differences between the two primary classes of shift reagents when analyzing 1,2-amino alcohols.

FeatureEu(hfc)₃ (Lanthanide Reagent)Pirkle's Alcohol (Solvating Agent)
Interaction Type Bidentate Metal ChelationHydrogen Bonding & Steric Shielding
Induced Shift ( ΔΔδ ) Very High (0.10 - 0.50 ppm)Low to Moderate (0.02 - 0.10 ppm)
Line Broadening Severe (Paramagnetic relaxation)Minimal (Diamagnetic)
Optimal Molar Ratio 0.2 : 1 to 0.5 : 1 (Reagent:Analyte)2 : 1 to 5 : 1 (Reagent:Analyte)
Moisture Sensitivity Extremely High (Water ruins chelation)Moderate (Water disrupts H-bonds)
Ideal Use Case Low-field NMR (≤ 400 MHz), simple spectraHigh-field NMR (≥ 500 MHz), complex multiplets

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your ee% determination, the NMR sample preparation must act as a self-validating system. The protocol below uses an incremental titration method to prevent over-broadening and confirms anhydrous conditions internally.

Target Signal: The C1-methyl group of 3-aminopentan-2-ol appears as a sharp doublet at ~1.1 ppm. This is the ideal reporter signal for integration, as it is far from the crowded methine/methylene regions.

Step-by-Step Methodology
  • Analyte Preparation & Anhydrous Validation:

    • Dissolve 10 mg of the 3-aminopentan-2-ol sample in 0.6 mL of 100% anhydrous CDCl₃ (stored over molecular sieves).

    • Self-Validation Check: Acquire a baseline ¹H-NMR spectrum. Integrate the residual water peak at ~1.56 ppm. If the water integral exceeds 5% of the analyte's C1-methyl integral, discard the sample. Trace water competitively binds to both Eu(hfc)₃ and Pirkle's alcohol, collapsing the enantiodiscrimination [1].

  • Incremental Reagent Titration:

    • For Eu(hfc)₃: Add the reagent in 0.1 molar equivalent increments.

    • For Pirkle's Alcohol: Add the reagent in 1.0 molar equivalent increments.

  • Spectral Acquisition & Relaxation Monitoring:

    • Run a standard 1D ¹H-NMR (400–600 MHz, 298 K) after each addition.

    • Self-Validation Check: Monitor the half-width ( w1/2​ ) of the C1-methyl doublet. If using Eu(hfc)₃ and the line width exceeds the J -coupling constant (~6.5 Hz), the doublet will merge into a broad singlet, making integration impossible. Stop titration immediately if broadening outpaces peak separation [3].

  • Data Processing:

    • Apply a mild exponential window function (Line Broadening = 0.3 Hz for CSAs; up to 1.0 Hz for CLSRs) to enhance the signal-to-noise ratio before integration.

Workflow S1 1. Prepare 10 mg Analyte in Anhydrous CDCl3 S2 2. Acquire Baseline 1H-NMR Spectrum S1->S2 S3 3. Titrate Chiral Reagent (0.1 to 1.0 eq) S2->S3 S4 4. Monitor C1-Methyl Doublet Splitting S3->S4 Decision Is Baseline Resolution Achieved? S4->Decision S5 5. Calculate Enantiomeric Excess (ee%) Decision->S5 YES (ΔΔδ > Line Width) S6 Increase Reagent Concentration Decision->S6 NO (Overlapping) S6->S3 Loop

Fig 2: Self-validating NMR titration workflow for optimizing enantiomeric resolution.

Quantitative Data Presentation

The following table presents expected experimental parameters for the C1-methyl doublet of (2R,3S)-3-aminopentan-2-ol upon successful titration with chiral shift reagents at 500 MHz.

Reagent SystemOptimal Molar Ratio (Reagent:Analyte)Expected Peak Separation ( ΔΔδ )Signal Half-Width ( w1/2​ )Resolution Quality
Eu(hfc)₃ 0.35 : 10.28 ppm (140 Hz)8.5 HzGood separation, but loss of doublet fine structure.
Pirkle's Alcohol 3.0 : 10.08 ppm (40 Hz)1.5 HzExcellent baseline resolution; sharp doublets retained.
(S)-BINOL 5.0 : 10.04 ppm (20 Hz)1.2 HzModerate resolution; requires peak deconvolution.

References

  • Wenzel, T. J., & Chisholm, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. The Journal of Organic Chemistry, 81(15), 6204-6212. Available at:[Link]

  • Rachwalski, M., et al. (2020). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. The Journal of Organic Chemistry, 85(18), 11841-11848. Available at:[Link]

  • Mishra, S. K., & Suryaprakash, N. (2022). Selective Homodecoupled 1D-1H NMR Experiment for Unravelling Enantiomers. Analytical Chemistry, 94(33), 11576-11581. Available at:[Link]

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Method

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Reactant of Route 1
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